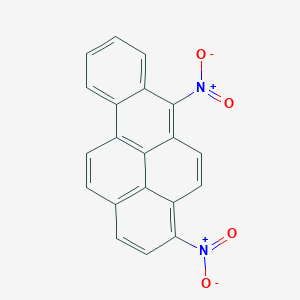
3,6-Dinitrobenzo(a)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dinitrobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H10N2O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Benzopyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Genotoxicity Studies
3,6-DNBaP has been extensively studied for its genotoxic effects. Research indicates that it exhibits strong mutagenic activity towards Salmonella typhimurium strains, particularly TA98, which are used in the Ames test to assess mutagenicity. In one study, 3,6-DNBaP was shown to increase the mutation frequency significantly in mammalian cell lines such as HepG2 cells, with a notable increase in sister chromatid exchanges and micronuclei formation after treatment with the compound .
Table 1: Genotoxic Effects of 3,6-DNBaP
| Cell Type | Treatment Concentration | Mutation Frequency (per 105 clonable cells) |
|---|---|---|
| HepG2 | 1.0 µg/ml | Control: 61.1; Treated: 229 |
| CHL/IU | 1.0 µg/ml | Control: 0.9%; Treated: 2.3% |
Carcinogenicity Research
The carcinogenic potential of 3,6-DNBaP has been evaluated through animal studies. Male Fischer 344 rats injected with varying doses of 3,6-DNBaP developed malignant tumors at injection sites, indicating its strong tumorigenic properties . The compound's structural similarity to other known carcinogens further supports its classification as a potential human carcinogen.
Table 2: Tumor Induction in Animal Models
| Dose (µg/rat) | Tumor Type | Observed Incidence |
|---|---|---|
| 40 | Malignant fibrous histiocytomas | Present |
| 200 | Malignant fibrous histiocytomas | Present |
| 1000 | Malignant fibrous histiocytomas | Present |
Environmental Monitoring
3,6-DNBaP has been detected in various environmental matrices, including airborne particulates and surface soil. Studies have identified it as a major mutagenic component in these samples, raising concerns about its presence in urban areas and potential exposure risks to humans . Analytical methods have been developed to quantify this compound in environmental samples effectively.
Table 3: Detection of 3,6-DNBaP in Environmental Samples
| Sample Type | Location | Concentration Detected |
|---|---|---|
| Airborne Particulates | Santiago, Chile | Significant levels |
| Surface Soil | Various locations | Ubiquitous presence |
Mechanistic Studies
Research into the mechanisms of action of 3,6-DNBaP has revealed that it induces DNA damage through oxidative stress and formation of DNA adducts. These mechanisms are critical for understanding how exposure to this compound may lead to carcinogenesis . The comet assay has been utilized to demonstrate DNA strand breaks in multiple organs of treated mice.
Implications for Public Health
Given its potent mutagenicity and carcinogenicity, there is a high level of concern regarding human exposure to 3,6-DNBaP through environmental pathways such as air pollution and food contamination (e.g., tea leaves) . Regulatory agencies continue to monitor this compound due to its potential health risks.
属性
CAS 编号 |
128714-76-1 |
|---|---|
分子式 |
C20H10N2O4 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
3,6-dinitrobenzo[a]pyrene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22(25)26)16-9-8-15(17)18(11)19(13)16/h1-10H |
InChI 键 |
FZBOFNLBBMIJMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] |
Key on ui other cas no. |
128714-76-1 |
同义词 |
3,6-dinitrobenzo(a)pyrene 3,6-dinitrobenzo(e)pyrene 3,6-dinitrobenzopyrene 3,6-DNBP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















